molecular formula C12H11N3O B124904 2-Amino-4-ethoxyquinoline-3-carbonitrile CAS No. 141648-32-0

2-Amino-4-ethoxyquinoline-3-carbonitrile

Cat. No. B124904
M. Wt: 213.23 g/mol
InChI Key: BHEIFZQVAOLWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-ethoxyquinoline-3-carbonitrile (AEQC) is a heterocyclic compound with a molecular formula of C12H12N3O. It is an important intermediate in the synthesis of various biologically active compounds such as antimalarial and antitumor agents.

Mechanism Of Action

The mechanism of action of 2-Amino-4-ethoxyquinoline-3-carbonitrile is not well understood. However, it has been suggested that 2-Amino-4-ethoxyquinoline-3-carbonitrile may exert its antimalarial activity by inhibiting the heme detoxification pathway in the parasite. 2-Amino-4-ethoxyquinoline-3-carbonitrile has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Amino-4-ethoxyquinoline-3-carbonitrile have been studied in vitro and in vivo. 2-Amino-4-ethoxyquinoline-3-carbonitrile has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines in macrophages. Additionally, 2-Amino-4-ethoxyquinoline-3-carbonitrile has been found to exhibit antimalarial activity by inhibiting the growth of the parasite.

Advantages And Limitations For Lab Experiments

2-Amino-4-ethoxyquinoline-3-carbonitrile is a useful intermediate in the synthesis of various biologically active compounds. It is relatively easy to synthesize and is available in good yield. However, 2-Amino-4-ethoxyquinoline-3-carbonitrile is not very stable and can decompose under certain conditions. It is also relatively insoluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-Amino-4-ethoxyquinoline-3-carbonitrile. One possible direction is to study its potential as an antimalarial agent. Further studies are needed to elucidate the mechanism of action of 2-Amino-4-ethoxyquinoline-3-carbonitrile and to determine its efficacy in vivo. Another possible direction is to investigate its potential as an anticancer agent. Studies are needed to determine the optimal dosage and administration route for 2-Amino-4-ethoxyquinoline-3-carbonitrile and to evaluate its safety and efficacy in animal models. Additionally, further studies are needed to explore the anti-inflammatory activity of 2-Amino-4-ethoxyquinoline-3-carbonitrile and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

2-Amino-4-ethoxyquinoline-3-carbonitrile can be synthesized by the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization and dehydration to yield 2-Amino-4-ethoxyquinoline-3-carbonitrile in good yield.

Scientific Research Applications

2-Amino-4-ethoxyquinoline-3-carbonitrile has been extensively studied for its biological activity. It has been reported to exhibit antimalarial, antitumor, and anti-inflammatory activities. 2-Amino-4-ethoxyquinoline-3-carbonitrile has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. It has also been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-Amino-4-ethoxyquinoline-3-carbonitrile has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

141648-32-0

Product Name

2-Amino-4-ethoxyquinoline-3-carbonitrile

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-amino-4-ethoxyquinoline-3-carbonitrile

InChI

InChI=1S/C12H11N3O/c1-2-16-11-8-5-3-4-6-10(8)15-12(14)9(11)7-13/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

BHEIFZQVAOLWKG-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=NC2=CC=CC=C21)N)C#N

Canonical SMILES

CCOC1=C(C(=NC2=CC=CC=C21)N)C#N

synonyms

3-Quinolinecarbonitrile,2-amino-4-ethoxy-(9CI)

Origin of Product

United States

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